6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom, a methylbenzenesulfonyl group, a morpholine ring, and a propyl chain attached to a dihydroquinolinone core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methylbenzenesulfonyl Group: This step involves sulfonylation using reagents like methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Incorporation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Addition of the Propyl Chain: The propyl chain can be added via alkylation reactions using propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinolinone core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonyl group or the quinoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorine or sulfonyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Pyridine, triethylamine, sodium hydride, potassium tert-butoxide
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products Formed
Oxidation Products: Quinoline N-oxides, sulfone derivatives
Reduction Products: Dihydroquinoline derivatives, sulfonamide derivatives
Substitution Products: Fluorine-substituted quinolines, sulfonyl-substituted quinolines
Scientific Research Applications
6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline
- 7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
- 3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
Uniqueness
6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-yl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S/c1-3-8-26-15-22(31(28,29)17-6-4-16(2)5-7-17)23(27)18-13-19(24)21(14-20(18)26)25-9-11-30-12-10-25/h4-7,13-15H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCYOOAGTPVQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.